molecular formula C16H16N4O2 B11088785 3,5-bis(phenoxymethyl)-4H-1,2,4-triazol-4-amine

3,5-bis(phenoxymethyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B11088785
M. Wt: 296.32 g/mol
InChI Key: QCCXSPLAUHVWMJ-UHFFFAOYSA-N
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Description

3,5-bis(phenoxymethyl)-4H-1,2,4-triazol-4-amine: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of two phenoxymethyl groups attached to the triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-bis(phenoxymethyl)-4H-1,2,4-triazol-4-amine typically involves the reaction of 3,5-dichloromethyl-4H-1,2,4-triazole with phenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3,5-bis(phenoxymethyl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups.

Scientific Research Applications

Chemistry: In chemistry, 3,5-bis(phenoxymethyl)-4H-1,2,4-triazol-4-amine is used as a building block for the synthesis of more complex molecules

Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development.

Medicine: In medicine, triazole derivatives, including this compound, are explored for their therapeutic potential. They are investigated for their efficacy in treating infections, cancer, and other diseases.

Industry: In the industrial sector, the compound is used in the formulation of agrochemicals, such as fungicides and herbicides. Its chemical properties make it suitable for use in materials science, including the development of polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-bis(phenoxymethyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of enzymes or proteins by binding to their active sites. This binding can disrupt normal cellular processes, leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

    3,5-bis(trifluoromethyl)phenyl-4H-1,2,4-triazol-4-amine: This compound has similar structural features but with trifluoromethyl groups instead of phenoxymethyl groups.

    3,5-bis(3,4-dicarboxyphenoxy)benzoic acid: Another compound with similar phenoxy groups but with additional carboxylic acid functionalities.

Uniqueness: 3,5-bis(phenoxymethyl)-4H-1,2,4-triazol-4-amine is unique due to its specific substitution pattern and the presence of phenoxymethyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H16N4O2

Molecular Weight

296.32 g/mol

IUPAC Name

3,5-bis(phenoxymethyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H16N4O2/c17-20-15(11-21-13-7-3-1-4-8-13)18-19-16(20)12-22-14-9-5-2-6-10-14/h1-10H,11-12,17H2

InChI Key

QCCXSPLAUHVWMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=NN=C(N2N)COC3=CC=CC=C3

Origin of Product

United States

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